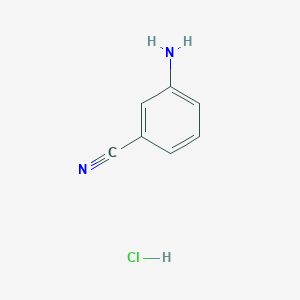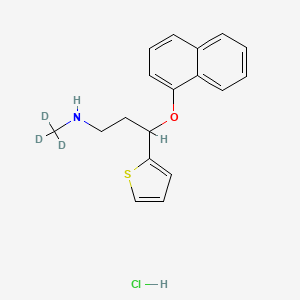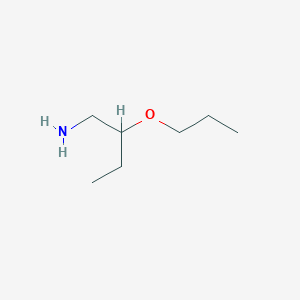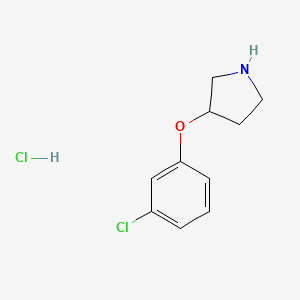
3-(3-Chlorophenoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-(3-Chlorophenoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 28491-00-1. It has a linear formula of C10H13CL2NO . The IUPAC name for this compound is 3-(3-chlorophenoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular weight of “3-(3-Chlorophenoxy)pyrrolidine hydrochloride” is 234.12 . The InChI code for this compound is 1S/C10H12ClNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H .
Physical And Chemical Properties Analysis
“3-(3-Chlorophenoxy)pyrrolidine hydrochloride” is a solid substance . The storage temperature for this compound is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Synthesis and Fungicidal Activity
Research has demonstrated the synthesis and fungicidal activity of compounds structurally related to 3-(3-Chlorophenoxy)pyrrolidine hydrochloride. For instance, the interaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide has led to the discovery of new compounds with significant fungicidal properties, indicating potential applications in agrochemicals (Kuzenkov & Zakharychev, 2009).
Medicinal Chemistry and Drug Development
Studies on compounds containing the pyrrolidine moiety, such as 3-(3-Chlorophenoxy)pyrrolidine hydrochloride, often focus on their potential in medicinal chemistry. For example, the synthesis and characterization of Co(III) complexes with pyrrolidine and other ligands have been investigated for their chemical properties, which could have implications in drug development and bioactive materials (Amirnasr et al., 2001).
Organic Synthesis and Heterocyclic Chemistry
The reactivity and utility of pyrrolidine derivatives in organic synthesis represent a significant area of research. Compounds such as 3-(3-Chlorophenoxy)pyrrolidine hydrochloride can serve as intermediates in the synthesis of complex organic molecules. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones highlights the role of similar compounds in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Agrochemical Applications
The synthesis of pyrrolidines and their derivatives often targets applications beyond medicinal chemistry, including agrochemicals. Research on the synthesis of pyrrolidines via reactions of γ-halocarbanions with imines, for example, presents new pathways for creating compounds that could serve as agrochemical substances (Mąkosza & Judka, 2005).
Advanced Material Science
In the context of material science, derivatives of pyrrolidine, akin to 3-(3-Chlorophenoxy)pyrrolidine hydrochloride, find applications in the synthesis of conducting polymers and other novel materials. Studies on polyaniline and polypyrrole, for instance, delve into the conductive properties of these polymers, which are crucial for developing new electronic and photonic devices (Blinova et al., 2007).
Safety And Hazards
The compound has been classified as an eye irritant and skin irritant . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(3-chlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZHYTNQTCPVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663059 | |
| Record name | 3-(3-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenoxy)pyrrolidine hydrochloride | |
CAS RN |
28491-00-1 | |
| Record name | 3-(3-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B1451485.png)
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1451486.png)
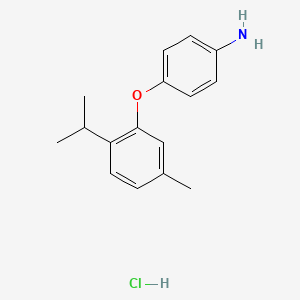
![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)



